

# 2,4-Difluoro-3-methylbenzoyl chloride CAS number 112857-70-2

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## Compound of Interest

Compound Name: 2,4-Difluoro-3-methylbenzoyl chloride

Cat. No.: B048248

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An In-Depth Technical Guide to **2,4-Difluoro-3-methylbenzoyl Chloride**: Synthesis, Reactivity, and Applications

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of **2,4-Difluoro-3-methylbenzoyl chloride** (CAS No. 112857-70-2). The focus is to provide not just procedural knowledge, but a deeper understanding of the causality behind its synthesis, its unique reactivity profile, and its applications as a critical intermediate in the construction of complex molecular architectures.

## Strategic Value in Molecular Design

**2,4-Difluoro-3-methylbenzoyl chloride** is a highly functionalized acylating agent whose utility is derived from the specific arrangement of its substituents. The two fluorine atoms at positions 2 and 4 act as powerful electron-withdrawing groups, significantly activating the carbonyl carbon towards nucleophilic attack. This enhanced reactivity is modulated by the methyl group at the 3-position, which introduces steric hindrance and specific electronic effects. This unique combination allows for controlled acylations and makes it a valuable building block for introducing a difluoro-methyl-phenyl moiety into target molecules. Such fluorinated motifs are of high interest in medicinal chemistry, as the inclusion of fluorine can dramatically improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.<sup>[1][2]</sup>

## Physicochemical and Spectroscopic Profile

A foundational understanding of the reagent's properties is essential for its successful application and handling.

Table 1: Physicochemical Properties of **2,4-Difluoro-3-methylbenzoyl chloride**

Property	Value	Source(s)
CAS Number	112857-70-2	[3][4]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClF <sub>2</sub> O	[5][6]
Molecular Weight	190.58 g/mol	[5]
Appearance	Colorless to light yellow liquid	N/A
Melting Point	35-38 °C	[7]
Boiling Point	Data not consistently available; distillation is performed under reduced pressure.	[8]
Density	~1.3-1.4 g/cm <sup>3</sup>	[9]
Solubility	Reacts with protic solvents (water, alcohols). Soluble in common aprotic organic solvents (DCM, THF, Toluene).	[10]

### Spectroscopic Characterization (Predicted):

While specific experimental spectra are not readily available in public literature, the expected spectroscopic data based on the structure are as follows:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz): The spectrum would feature two main regions: the aromatic region, showing a complex multiplet for the single aromatic proton due to coupling with the adjacent fluorine atoms, and the aliphatic region, showing a singlet for the three methyl protons.

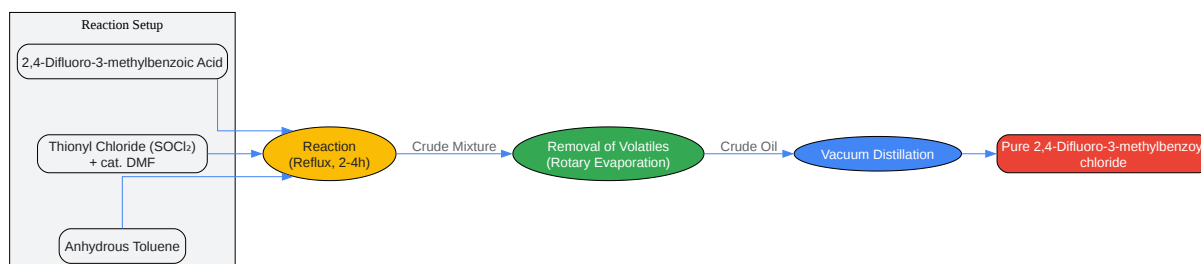
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 101 MHz): Key signals would include the carbonyl carbon (~165-170 ppm) and aromatic carbons exhibiting characteristic large C-F coupling constants ( $J_{\text{CF}}$ ).
- $^{19}\text{F}$  NMR ( $\text{CDCl}_3$ , 376 MHz): Two distinct signals would be observed for the non-equivalent fluorine atoms, likely showing coupling to each other (ortho F-F coupling) and to the adjacent aromatic proton.
- IR (Neat,  $\text{cm}^{-1}$ ): A very strong, characteristic absorption band for the acid chloride  $\text{C}=\text{O}$  stretch would be observed in the range of 1780-1810  $\text{cm}^{-1}$ .

## Synthesis: A Validated Protocol

The most reliable and scalable synthesis of **2,4-Difluoro-3-methylbenzoyl chloride** is achieved through the chlorination of the parent 2,4-difluoro-3-methylbenzoic acid. Thionyl chloride ( $\text{SOCl}_2$ ) is the reagent of choice due to its efficacy and the convenient removal of gaseous byproducts ( $\text{SO}_2$  and  $\text{HCl}$ ).<sup>[8][11]</sup>

## Synthetic Workflow Overview

The process is a straightforward conversion that requires rigorous exclusion of moisture to prevent hydrolysis of the product.



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Caption: Workflow for the synthesis of **2,4-Difluoro-3-methylbenzoyl chloride**.

## Detailed Experimental Protocol

**Self-Validating System:** This protocol includes checks and rationale to ensure reaction completion and product purity.

- **System Preparation (Trustworthiness Pillar):** All glassware (a two-neck round-bottom flask, reflux condenser) must be oven-dried (>120 °C) and assembled hot under an inert atmosphere (Nitrogen or Argon). This is non-negotiable, as any residual moisture will hydrolyze both the thionyl chloride and the acyl chloride product.
- **Charging the Flask:** Charge the flask with 2,4-difluoro-3-methylbenzoic acid (1.0 eq) and anhydrous toluene (approx. 3-4 mL per gram of acid). Add a magnetic stir bar.
- **Reagent Addition (Causality Pillar):** To the stirred suspension, add thionyl chloride (SOCl<sub>2</sub>, 1.5 eq) dropwise via syringe. Rationale: A moderate excess of SOCl<sub>2</sub> ensures the reaction goes to completion. Then, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop

per 10 mmol of acid). Rationale: DMF catalyzes the reaction by forming a highly reactive Vilsmeier intermediate, accelerating the conversion.

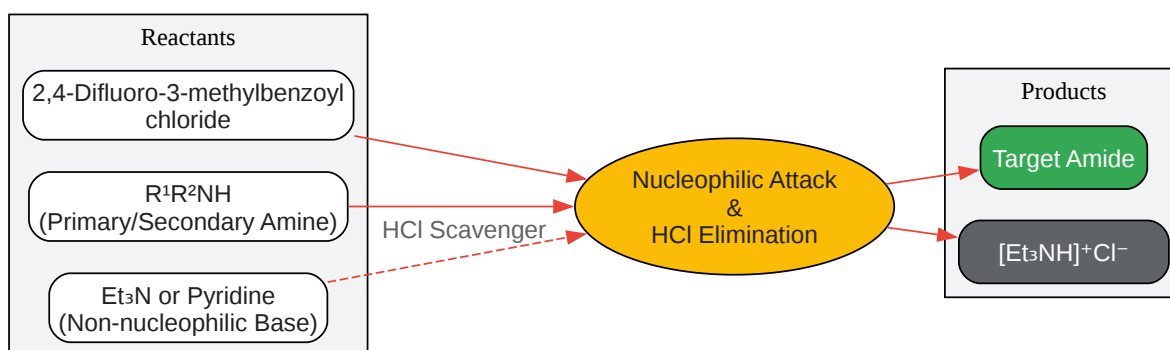
- **Reaction Execution:** Heat the mixture to reflux (approx. 110 °C for toluene). The reaction is monitored by the cessation of gas (HCl, SO<sub>2</sub>) evolution, which can be visualized by bubbling the off-gas through an oil bubbler. The reaction mixture should become a clear solution. This typically takes 2-4 hours.[\[11\]](#)
- **Work-up and Purification:** Cool the reaction to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Critical: Use a base trap (e.g., NaOH solution) to neutralize the corrosive and toxic vapors. The resulting crude oil is then purified by fractional distillation under high vacuum to yield the final product.

## Core Applications: Amide and Ester Synthesis

The primary utility of this reagent is in nucleophilic acyl substitution reactions to form robust amide and ester bonds, which are fundamental linkages in pharmaceuticals.[\[12\]](#)

### Amide Bond Formation

The reaction with primary or secondary amines is typically rapid and high-yielding.



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Caption: Logical relationship in base-mediated amide bond formation.

#### Field-Proven Insights:

- **Choice of Base:** A non-nucleophilic base like triethylamine ( $\text{Et}_3\text{N}$ ) or pyridine is essential. Its role is to scavenge the HCl produced during the reaction. Without it, the HCl would protonate the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction. At least one equivalent of base is required.
- **Temperature Control:** The reaction is highly exothermic. Add the acyl chloride to a cooled solution ( $0\text{ }^\circ\text{C}$ ) of the amine and base to maintain control and prevent side reactions.
- **Solvent:** Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are standard.

## Safety and Handling: A Corrosive Reagent

**DANGER: 2,4-Difluoro-3-methylbenzoyl chloride** is corrosive and causes severe skin burns and eye damage. It is also a lachrymator (induces tearing).[\[9\]](#)[\[10\]](#)[\[13\]](#)

- **Handling:** Always handle this chemical inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; butyl or neoprene gloves are recommended), a lab coat, and chemical splash goggles with a face shield.[\[10\]](#)
- **Moisture Sensitivity:** The compound reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[\[10\]](#) Ensure all operations are conducted under strictly anhydrous conditions.
- **Storage:** Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated, away from incompatible materials like water, alcohols, bases, and oxidizing agents.[\[10\]](#)
- **First Aid:** In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. For eye contact, flush immediately with water for at least 15 minutes and seek urgent medical attention.[\[10\]](#)

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